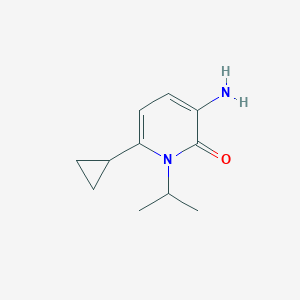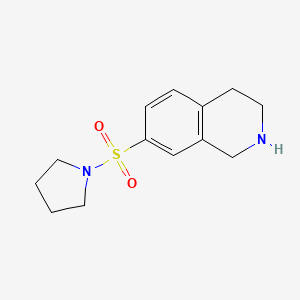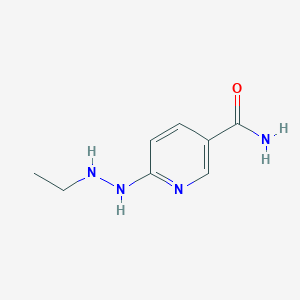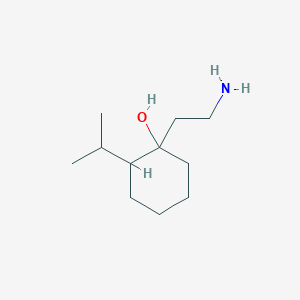
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom, an isopropyl group, and a dihydrophthalazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the introduction of the fluorine atom and the isopropyl group into the dihydrophthalazinone core. One common method involves the fluorination of a suitable precursor using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties such as increased thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors. The isopropyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-(methyl)-1,2-dihydrophthalazin-1-one: Similar structure but with a methyl group instead of an isopropyl group.
5-Fluoro-2-(ethyl)-1,2-dihydrophthalazin-1-one: Similar structure but with an ethyl group instead of an isopropyl group.
5-Fluoro-2-(tert-butyl)-1,2-dihydrophthalazin-1-one: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
5-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to the presence of the isopropyl group, which may impart distinct steric and electronic effects compared to its analogs. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H11FN2O |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
5-fluoro-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H11FN2O/c1-7(2)14-11(15)8-4-3-5-10(12)9(8)6-13-14/h3-7H,1-2H3 |
Clé InChI |
WEVOQXNADDJWCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C2=C(C=N1)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)


![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)

![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
